![molecular formula C13H11NO B1384228 4-[2-(2-Pyridinyl)vinyl]phenol CAS No. 77377-07-2](/img/structure/B1384228.png)
4-[2-(2-Pyridinyl)vinyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(2-Pyridinyl)vinyl]phenol” is a chemical compound with the CAS Number: 77377-07-2. It has a molecular weight of 197.24 and its IUPAC name is 4-[(E)-2-(2-pyridinyl)ethenyl]phenol .
Molecular Structure Analysis
The InChI code for “4-[2-(2-Pyridinyl)vinyl]phenol” is 1S/C13H11NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h1-10,15H/b7-4+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-[2-(2-Pyridinyl)vinyl]phenol” is a solid at room temperature. Phenols, in general, have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Applications De Recherche Scientifique
Nanotechnology
Finally, 4-[2-(2-Pyridinyl)vinyl]phenol can be employed in the field of nanotechnology. It can be used to modify the surface of nanoparticles, enhancing their solubility, stability, and reactivity for medical and industrial applications.
Each of these applications leverages the unique chemical structure of 4-[2-(2-Pyridinyl)vinyl]phenol to fulfill specific roles in scientific research and industrial processes . The compound’s versatility highlights its potential in advancing various technological fields.
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 4-[2-(2-Pyridinyl)vinyl]phenol are currently unknown
Pharmacokinetics
Based on its molecular structure, it is predicted to have high gastrointestinal absorption and bbb permeability . It is also predicted to inhibit CYP1A2, an important enzyme involved in drug metabolism .
Action Environment
The action of 4-[2-(2-Pyridinyl)vinyl]phenol can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is typically stored at room temperature . Additionally, its efficacy may be influenced by the pH and ionic strength of its environment.
Propriétés
IUPAC Name |
4-[(E)-2-pyridin-2-ylethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h1-10,15H/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSLIBAXJLWTFX-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425658 |
Source


|
| Record name | 4-[2-(2-PYRIDINYL)VINYL]PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Pyridinyl)vinyl]phenol | |
CAS RN |
77377-07-2 |
Source


|
| Record name | 4-[2-(2-PYRIDINYL)VINYL]PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

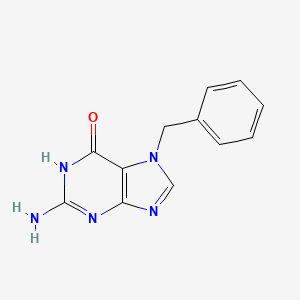
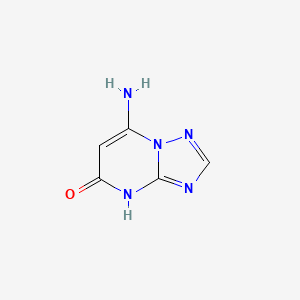
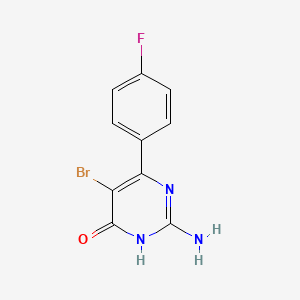
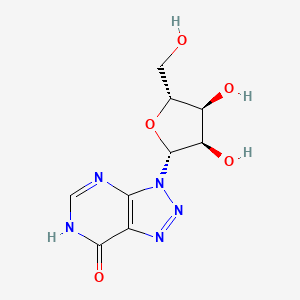

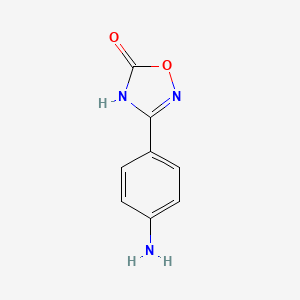
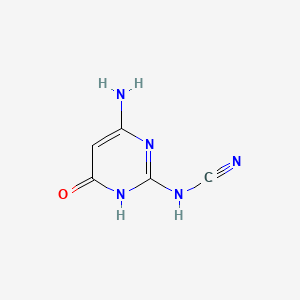

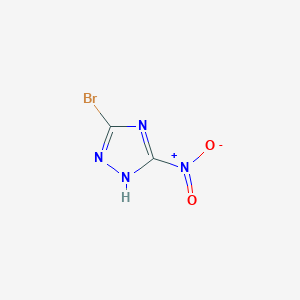
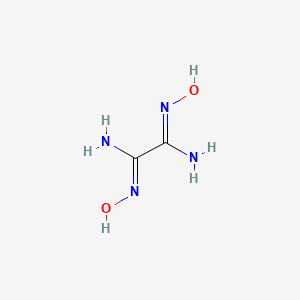
![3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid](/img/structure/B1384162.png)
![2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1384165.png)
![3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one](/img/structure/B1384166.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one](/img/structure/B1384167.png)